molecular formula C15H21NO2 B2651540 tert-Butyl 3-benzylazetidine-1-carboxylate CAS No. 1714979-63-1

tert-Butyl 3-benzylazetidine-1-carboxylate

Cat. No. B2651540
CAS RN: 1714979-63-1
M. Wt: 247.338
InChI Key: UWQBJQUICYNBMP-UHFFFAOYSA-N
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Description

“tert-Butyl 3-benzylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 1714979-63-1 . It has a molecular weight of 247.34 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 3-benzylazetidine-1-carboxylate” and its InChI Code is "1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-13(11-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3" . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to off-white powder or crystals . It is stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Anticancer and Antimicrobial Applications

One study explores the synthesis and biomedical evaluation of metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, related to the chemical structure of tert-butyl 3-benzylazetidine-1-carboxylate. These complexes exhibit potent anticancer activity against various human tumor cells and significant antimicrobial properties, demonstrating the potential for developing new therapeutic agents (Ray et al., 2007).

Asymmetric Synthesis

Another area of application is in the field of asymmetric synthesis, where N-tert-butanesulfinyl imines serve as versatile intermediates for producing a wide range of highly enantioenriched amines. This methodology highlights the importance of tert-butyl groups in facilitating nucleophilic additions and enabling further synthetic transformations, underscoring the compound's role in the synthesis of complex organic molecules (Ellman et al., 2002).

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl phenylazocarboxylates are used as versatile building blocks for nucleophilic substitutions and radical reactions. This application demonstrates the compound's utility in generating a variety of functional groups and enabling the modification of the benzene ring, facilitating the synthesis of complex organic structures (Jasch et al., 2012).

Catalytic and Enzymatic Reactions

Research into the kinetic resolution of racemic carboxylic acids using an L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol showcases the catalytic and enzymatic potential of related compounds. This study underscores the compound's relevance in facilitating highly asymmetric inductions and enhancing the efficiency of chemical reactions (Ishihara et al., 2008).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

tert-butyl 3-benzylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-13(11-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQBJQUICYNBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-benzylazetidine-1-carboxylate

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